5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-3-2-4-11(7-10)18-15(23)8-12-9-25-17(19-12)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXANELOMWUKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole derivatives with itaconic acid . The reaction conditions often involve heating without a solvent or using solvents like ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance the efficiency of thiazole synthesis .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following compounds share the pyrrolidine-carboxamide backbone but differ in substituents and heterocyclic systems:
Table 1: Key Structural Features of Analogs
Functional Group and Bioactivity Implications
Thiazole vs. Thiazole derivatives are often associated with antimicrobial or anti-inflammatory activity, while thiadiazoles are explored for anticancer applications.
Substituent Effects: The m-tolylamino group in the target compound could enhance lipophilicity compared to the 3-chlorophenyl-piperazine substituent in , which may improve CNS penetration but reduce aqueous solubility. The 4-methylthiazol-5-yl benzyl derivatives (e.g., Examples 30–31 in ) introduce a rigid aromatic linker, likely improving stability against metabolic degradation.
Stereochemical Variations :
- Patented derivatives (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) emphasize stereochemistry, suggesting enantioselective interactions with biological targets .
Biological Activity
The compound 5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a novel derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound often involves multi-step organic reactions, typically starting from thiazole derivatives and pyrrolidine frameworks. The process may include various reaction conditions such as temperature control and the use of solvents and catalysts to optimize yield and purity.
Example Synthetic Route:
- Condensation Reaction : Combine thiazole derivatives with appropriate amines under controlled conditions.
- Purification : Use column chromatography for purification after the reaction to isolate the desired compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. In vitro tests on human lung adenocarcinoma (A549) cells demonstrated significant cytotoxicity, suggesting that structural modifications can enhance activity against cancer cells while minimizing toxicity to normal cells.
Key Findings :
- Compounds with free amino groups exhibited higher anticancer activity.
- Structure-dependent activity was observed, with some derivatives reducing A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | A549 Cell Viability (%) | Non-cancerous Cell Viability (%) |
|---|---|---|---|
| 5-Oxo Compound | 20 | 66 | 85 |
| Standard (Cisplatin) | 15 | 50 | 60 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against multidrug-resistant bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated promising activity, particularly against strains resistant to common antibiotics.
Research Highlights :
- The compound demonstrated selective antimicrobial activity against resistant strains.
- It was effective in inhibiting biofilm formation, a critical factor in chronic infections .
Study 1: Anticancer Activity Assessment
In a controlled study, various derivatives were tested on A549 cells. The results showed that compounds with specific structural features, such as the presence of thiazole moieties, significantly enhanced anticancer properties while maintaining low toxicity levels towards non-cancerous cells.
Study 2: Antimicrobial Efficacy Evaluation
A series of tests were conducted on clinically significant pathogens. The compound exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
